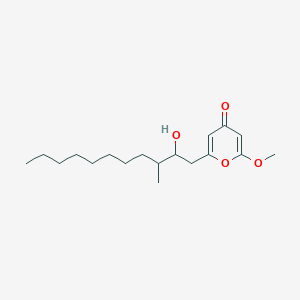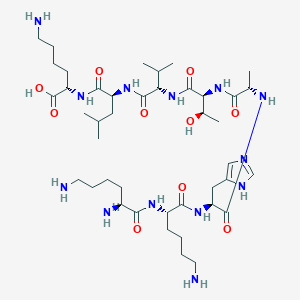
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine is a peptide composed of eight amino acids: lysine, lysine, histidine, alanine, threonine, valine, leucine, and lysine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as HPLC are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.
Medicine: Potential therapeutic applications in wound healing, antimicrobial activity, and as a drug delivery vehicle.
Biotechnology: Used in the development of biosensors and as a scaffold for tissue engineering.
Mechanism of Action
The mechanism of action of L-Lysyl-L-lysyl-L-histidyl-L-alanyl-L-threonyl-L-valyl-L-leucyl-L-lysine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in skin repair and anti-inflammatory effects.
Semaglutide: A longer peptide used in the treatment of type 2 diabetes, highlighting the diversity of peptide applications.
Properties
CAS No. |
923018-02-4 |
|---|---|
Molecular Formula |
C42H77N13O10 |
Molecular Weight |
924.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H77N13O10/c1-23(2)19-31(39(61)51-30(42(64)65)15-9-12-18-45)53-40(62)33(24(3)4)54-41(63)34(26(6)56)55-35(57)25(5)49-38(60)32(20-27-21-47-22-48-27)52-37(59)29(14-8-11-17-44)50-36(58)28(46)13-7-10-16-43/h21-26,28-34,56H,7-20,43-46H2,1-6H3,(H,47,48)(H,49,60)(H,50,58)(H,51,61)(H,52,59)(H,53,62)(H,54,63)(H,55,57)(H,64,65)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
SKBBNXXQCLWLMB-RMGKULCQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

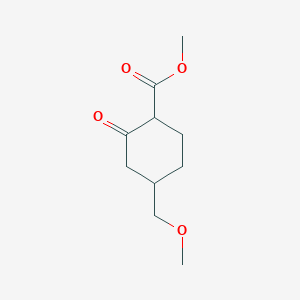
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
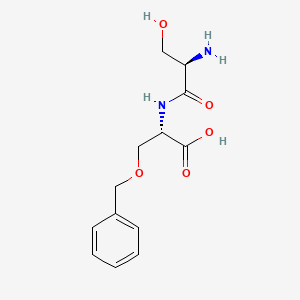

![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
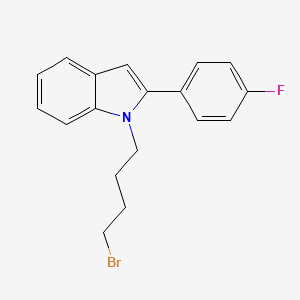
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
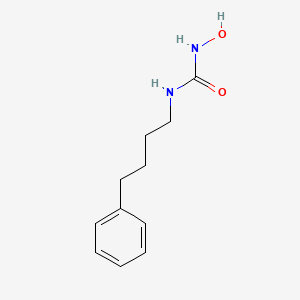
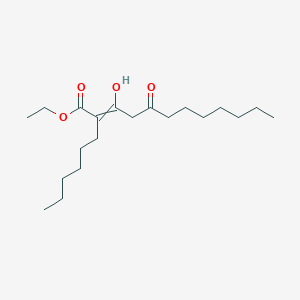
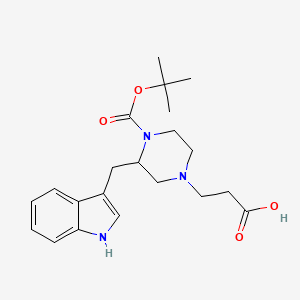
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
